

Vecabrutinib murine E μ -TCL1 adoptive transfer model protocol

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Compound Focus: Vecabrutinib

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Vecabrutinib in the E μ -TCL1 Adoptive Transfer Model

The **E μ -TCL1 adoptive transfer model** is a well-established pre-clinical approach for studying Chronic Lymphocytic Leukemia (CLL). It involves transferring splenocytes from a donor E μ -TCL1 transgenic mouse into immunocompetent recipient mice. This model is favored for its rapid and reliable development of leukemia, often within weeks, and its close mimicry of aggressive human CLL [1].

Vecabrutinib is a **noncovalent inhibitor** that targets both Bruton's tyrosine kinase (BTK) and IL-2-inducible T-cell kinase (ITK). Its primary preclinical advantage is the ability to inhibit both wild-type BTK and the C481S mutant form, which is associated with resistance to first-generation covalent BTK inhibitors like ibrutinib [2].

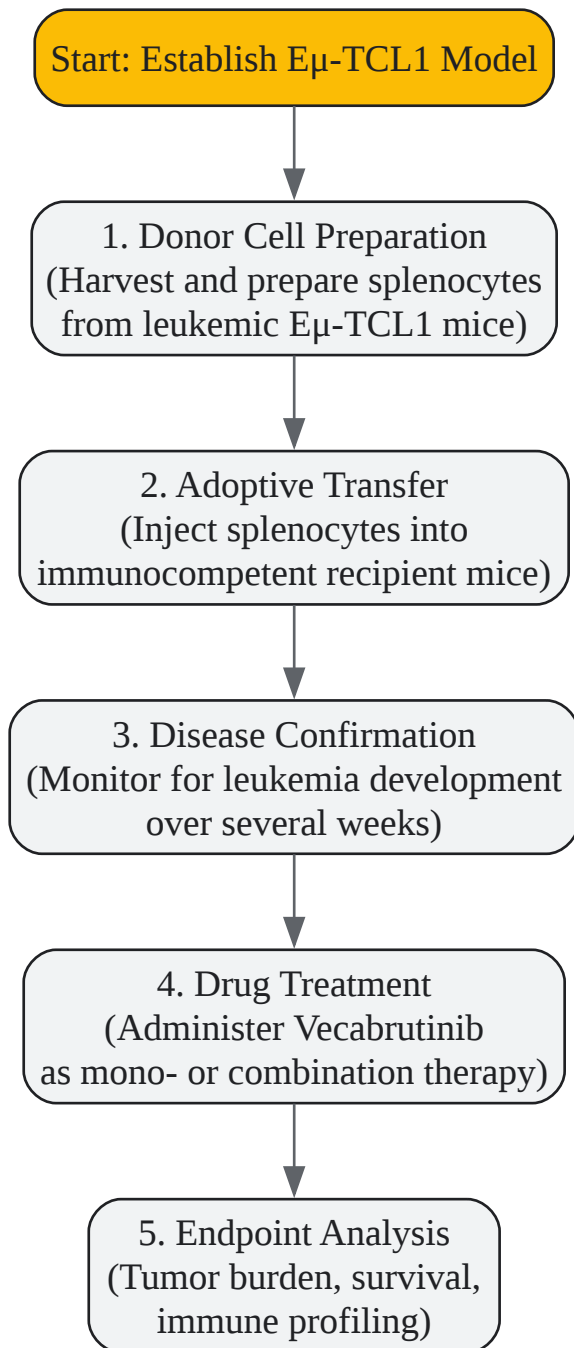
The table below summarizes the key experimental findings from the **vecabrutinib** study in this model:

Experimental Aspect	Findings in the E μ -TCL1 Adoptive Transfer Model
Monotherapy Efficacy	Reduced tumor burden and significantly improved survival [2].

Experimental Aspect	Findings in the Eμ-TCL1 Adoptive Transfer Model
Effect on T-cell Populations	Decreased CD8+ effector and memory T-cells; increased naive T-cell populations; significantly reduced frequency of regulatory CD4+ T-cells (T-regs) [2].
Impact on T-cell Function	Minimal adverse impact on the activation and proliferation of isolated T cells, unlike ibrutinib [2].
Combination Therapy	Combination with venetoclax augmented treatment efficacy, significantly improved survival, and led to favorable reprogramming of the tumor microenvironment [2].

Conceptual Experimental Workflow

While a full protocol is not available in the searched literature, the methodology can be inferred from the described studies. The general workflow for such an investigation would involve the stages outlined in the diagram below.



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Mechanism of Action and Rationale

Vecabrutinib's therapeutic action involves a multi-targeted approach within the CLL microenvironment. The following diagram illustrates its key mechanisms.

How to Locate the Full Protocol

To obtain the detailed experimental protocol you require, I suggest the following steps:

- **Consult the Primary Source:** The most detailed protocol for the E μ -TCL1 adoptive transfer model is published in the **Methods in Cell Biology** journal article cited in the search results [1]. While this source may not include the **vecabrutinib**-specific drug treatment protocol, it provides the essential foundational methodology.
- **Access the Full Article:** You can access the paper via its PubMed ID (PMID: **38880520**) or DOI (**10.1016/bs.mcb.2024.03.012**). The "Full Text Sources" link in the PubMed record will guide you to the publisher's site.
- **Contact the Corresponding Author:** For specific inquiries about a study's methods not fully detailed in the publication, directly emailing the corresponding author is a standard and effective practice in academic research.

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References

1. E μ -TCL1 adoptive transfer mouse model of chronic ... [pubmed.ncbi.nlm.nih.gov]
2. Evaluation of vecabrutinib as a model for noncovalent BTK/ ... [pubmed.ncbi.nlm.nih.gov]

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